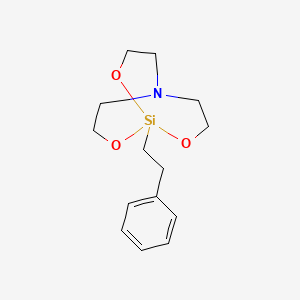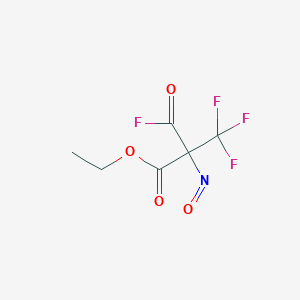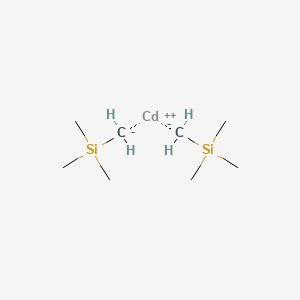
Cadmium, bis(trimethylsilyl)methyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Cadmium, bis(trimethylsilyl)methyl)- is an organometallic compound with the molecular formula C₈H₂₂CdSi₂. This compound is characterized by the presence of cadmium bonded to two trimethylsilyl groups and a methyl group. It is primarily used in various chemical reactions and has applications in scientific research due to its unique properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The preparation of cadmium, bis(trimethylsilyl)methyl)- typically involves the reaction of cadmium chloride with lithium bis(trimethylsilyl)methyl in an inert atmosphere. The reaction is carried out in a non-polar solvent such as hexane or toluene. The general reaction is as follows:
CdCl2+2LiCH2SiMe3→Cd(CH2SiMe3)2+2LiCl
The reaction is usually performed at low temperatures to prevent decomposition and to ensure high yield.
Industrial Production Methods: Industrial production methods for cadmium, bis(trimethylsilyl)methyl)- are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the use of large reactors and precise control of reaction conditions to maintain product purity and yield.
Chemical Reactions Analysis
Types of Reactions: Cadmium, bis(trimethylsilyl)methyl)- undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form cadmium oxide and other by-products.
Substitution: It can participate in substitution reactions where the trimethylsilyl groups are replaced by other functional groups.
Reduction: The compound can be reduced under specific conditions to yield cadmium metal and other products.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include oxygen and hydrogen peroxide.
Substitution: Reagents such as halogens or other organometallic compounds are used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.
Major Products Formed:
Oxidation: Cadmium oxide and trimethylsilanol.
Substitution: Various organocadmium compounds.
Reduction: Cadmium metal and trimethylsilane.
Scientific Research Applications
Cadmium, bis(trimethylsilyl)methyl)- has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for the preparation of other organocadmium compounds.
Biology: The compound is studied for its potential effects on biological systems, particularly in understanding cadmium toxicity.
Medicine: Research is ongoing to explore its potential use in medical imaging and as a therapeutic agent.
Industry: It is used in the production of semiconductors and other electronic materials due to its unique electronic properties.
Mechanism of Action
The mechanism by which cadmium, bis(trimethylsilyl)methyl)- exerts its effects involves the interaction of the cadmium ion with various molecular targets. Cadmium can bind to proteins and enzymes, disrupting their normal function. It can also generate reactive oxygen species, leading to oxidative stress and cellular damage. The pathways involved include the activation of stress response proteins and the inhibition of DNA repair mechanisms.
Comparison with Similar Compounds
- Cadmium, bis(trimethylsilyl)amide
- Lithium bis(trimethylsilyl)amide
- Sodium bis(trimethylsilyl)amide
Comparison: Cadmium, bis(trimethylsilyl)methyl)- is unique due to the presence of the cadmium ion, which imparts distinct chemical and physical properties compared to other bis(trimethylsilyl) compounds. Its reactivity and applications differ significantly from those of lithium and sodium analogs, making it valuable in specific research and industrial contexts.
Properties
CAS No. |
63835-91-6 |
|---|---|
Molecular Formula |
C8H22CdSi2 |
Molecular Weight |
286.84 g/mol |
IUPAC Name |
cadmium(2+);methanidyl(trimethyl)silane |
InChI |
InChI=1S/2C4H11Si.Cd/c2*1-5(2,3)4;/h2*1H2,2-4H3;/q2*-1;+2 |
InChI Key |
MTUYBLCSWNVJRF-UHFFFAOYSA-N |
Canonical SMILES |
C[Si](C)(C)[CH2-].C[Si](C)(C)[CH2-].[Cd+2] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


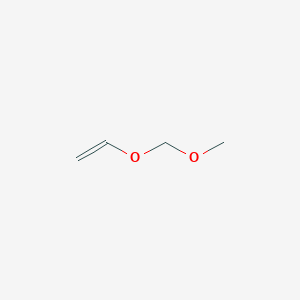

![Ethyl bis[2-hydroxy-3-(octadecyloxy)propyl] phosphite](/img/structure/B14491647.png)
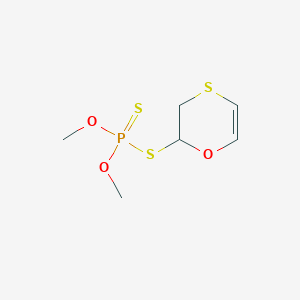

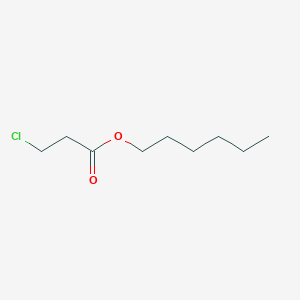
![4,5-Dichloro-2-[(4-fluorophenyl)methylidene]cyclopent-4-ene-1,3-dione](/img/structure/B14491663.png)
![3-Carbamoyl-1-[(oxiran-2-yl)methyl]pyridin-1-ium chloride](/img/structure/B14491666.png)
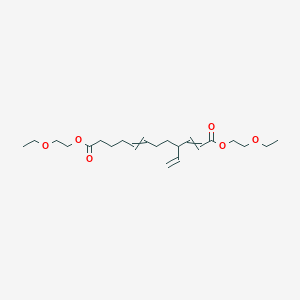

![5-Methyl-5,6-dihydropyrido[2,3-b]pyrazin-4-ium perchlorate](/img/structure/B14491682.png)
![1,1'-[Methylenebis(oxy)]bis(3,4-dimethylbenzene)](/img/structure/B14491690.png)
